molecular formula C13H26N2O3 B2853148 tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate CAS No. 502639-07-8

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate

Cat. No.: B2853148
CAS No.: 502639-07-8
M. Wt: 258.362
InChI Key: DPPUAIAFWNKMRM-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C13H26N2O3 . It has a molecular weight of 258.36 . This compound is typically in the form of a solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Mechanism of Action

Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibiting neuronal activity and preventing seizures. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. In animal models of epilepsy, this compound has been shown to reduce the frequency and severity of seizures. In models of ischemic stroke, this compound has been shown to reduce the extent of brain damage and improve neurological function. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is its high potency and selectivity for GABA(A) receptors and voltage-gated sodium channels. This makes it a valuable tool for studying the role of these ion channels and receptors in various experimental models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for research on tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate. One area of interest is the development of novel drugs based on the this compound scaffold for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying the role of ion channels and receptors in various experimental models. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.

Scientific Research Applications

Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting ion channels and receptors. In neuroscience, this compound has been used to study the role of ion channels and receptors in the regulation of neuronal excitability and synaptic transmission.

Safety and Hazards

The compound is classified under GHS07, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPUAIAFWNKMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of tert-butyl piperidin-4-ylcarbamate (1.1 g, 5.5 mmol), 1-bromo-2-methoxyethane (0.69 g, 5.0 mmol), potassium iodide (0.83 g, 5.0 mmol), K2CO3 (0.69 g, 5.0 mmol) and CH3CN (10 mL) was heated to 80° C. in a sealed vessel for 18 hours. After cooling to ambient temperature, the mixture was diluted with EtOAc (15 mL) and water (15 mL). The phases were separated, and the organic phase washed with water, brine, dried (Na2SO4), filtered, and concentrated. The product was obtained as a waxy solid (1.0 g, 77%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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